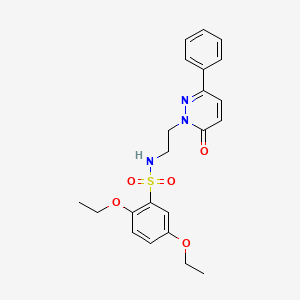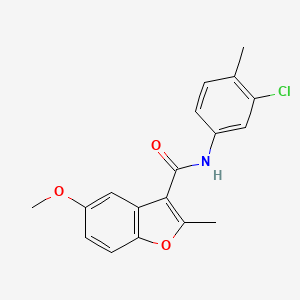![molecular formula C26H23NO6 B11276002 4-[4-hydroxy-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B11276002.png)
4-[4-hydroxy-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with other functional groups.
Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, to form the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing their normal function.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound may influence the expression of certain genes, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-4-methoxyphenylacetic acid
- 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)
Uniqueness
4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple aromatic rings and functional groups allow for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C26H23NO6 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
4-[4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-5-oxo-2H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C26H23NO6/c1-32-20-11-3-16(4-12-20)15-27-23(18-5-7-19(8-6-18)26(30)31)22(24(28)25(27)29)17-9-13-21(33-2)14-10-17/h3-14,23,28H,15H2,1-2H3,(H,30,31) |
InChIキー |
AGTLAVILCJOGOH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-(Methoxycarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B11275927.png)
![N-{2-[3-({[(2-Ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11275932.png)
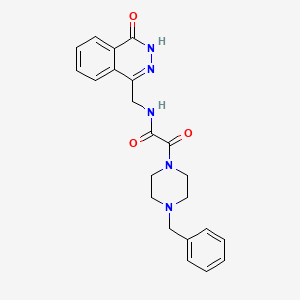

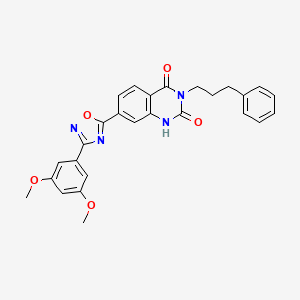
![1-[4-(1,3-benzothiazol-2-yl)piperazino]-2-[5-(5-methyl-2-furyl)-2H-1,2,3,4-tetraazol-2-yl]-1-ethanone](/img/structure/B11275954.png)
![1-(4-chlorophenyl)-2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]ethanone](/img/structure/B11275961.png)
![N-{4-Methyl-2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11275966.png)
![3,4-dimethyl-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B11275975.png)
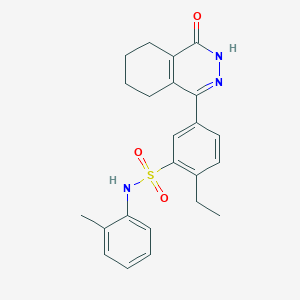
![N-(3,5-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11275986.png)
